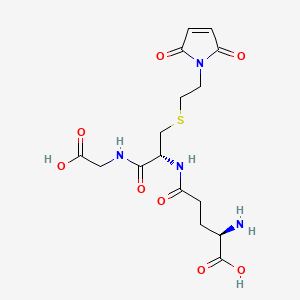
N-(S-(2-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethyl)-N-L-gamma-glutamyl-L-cysteinyl)glycine
Vue d'ensemble
Description
“N-(S-(2-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethyl)-N-L-gamma-glutamyl-L-cysteinyl)glycine” is a complex organic compound. Unfortunately, there’s limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The exact structure is not available in the resources .Chemical Reactions Analysis
The compound may undergo various chemical reactions, but specific reactions involving this compound are not detailed in the resources .Physical And Chemical Properties Analysis
The physical and chemical properties of a related compound, (2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid, are as follows: it has a molecular weight of 155.11, a density of 1.578±0.06 g/cm3 (Predicted), a melting point of 114 °C (Solv: chloroform (67-66-3)), a boiling point of 376.7±25.0 °C (Predicted), a flash point of 181.6°C, and a vapor pressure of 1.03E-06mmHg at 25°C .Applications De Recherche Scientifique
Glutathione Synthesis and Cellular Protection
Research by Thornalley (1991) on the esterification of reduced glutathione (GSH) reveals insights into how derivatives of GSH, including compounds related to N-(S-(2-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethyl)-N-L-gamma-glutamyl-L-cysteinyl)glycine, may be used to supplement cellular GSH pools. This supplementation can be crucial in in vitro and in vivo settings for enhancing cellular protection against oxidative stress.
Antioxidant Defense and Health Implications
The comprehensive review by Wu et al. (2004) discusses glutathione's pivotal roles in antioxidant defense, nutrient metabolism, and regulation of cellular events. Glutathione deficiency is linked to various diseases, highlighting the potential therapeutic applications of related compounds in managing conditions associated with oxidative stress.
Glutathione-based Hydrogels for Biomedical Applications
Research on glutathione-based hydrogels by Mahajan et al. (2005) explores the use of glutathione derivatives in creating biocompatible materials. These hydrogels could have potential applications in drug delivery systems and tissue engineering, leveraging the biologically relevant properties of glutathione and its derivatives.
Metabolic and Genetic Disorders Related to Glutathione
Ristoff & Larsson (2007) discuss inborn errors in the metabolism of glutathione, shedding light on the importance of glutathione and its related compounds in preventing metabolic acidosis, neurological damage, and oxidative stress. This area of research underscores the clinical significance of understanding glutathione synthesis and function for treating genetic disorders.
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2R)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[2-(2,5-dioxopyrrol-1-yl)ethylsulfanyl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O8S/c17-9(16(27)28)1-2-11(21)19-10(15(26)18-7-14(24)25)8-29-6-5-20-12(22)3-4-13(20)23/h3-4,9-10H,1-2,5-8,17H2,(H,18,26)(H,19,21)(H,24,25)(H,27,28)/t9-,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQDKPBCISILESC-ZJUUUORDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=O)N(C1=O)CCSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(S-(2-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethyl)-N-L-gamma-glutamyl-L-cysteinyl)glycine | |
CAS RN |
97908-43-5 | |
| Record name | N-Ethylmaleimide-S-glutathione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097908435 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



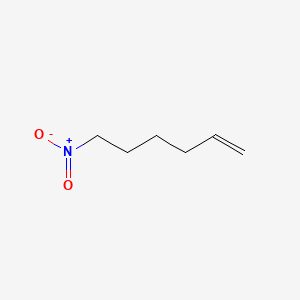
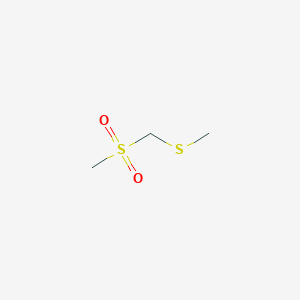
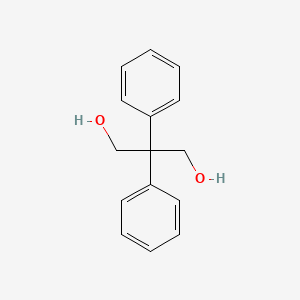
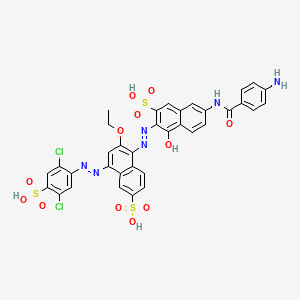
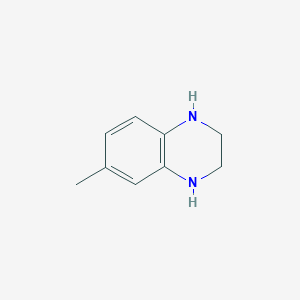
![17-acetyl-6-fluoro-5-hydroxy-10,13-dimethyl-2,4,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1619141.png)
![2,6-Diphenyl-pyrrolo[3,4-f]isoindole-1,3,5,7-tetraone](/img/structure/B1619143.png)
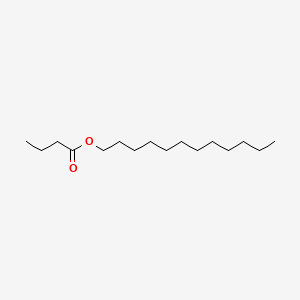
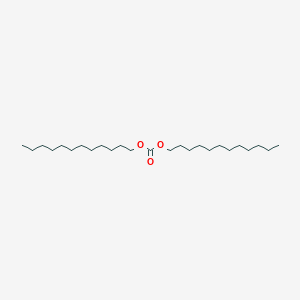
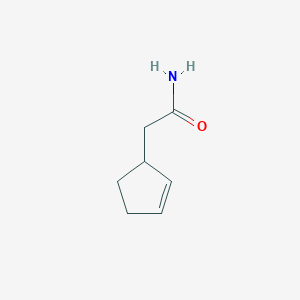
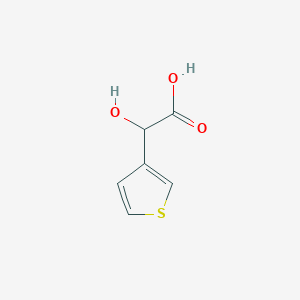
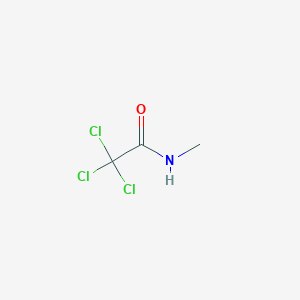
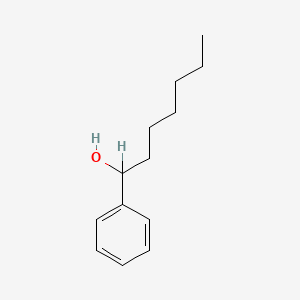
![2-Amino-3-[4-hydroxy-3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B1619154.png)